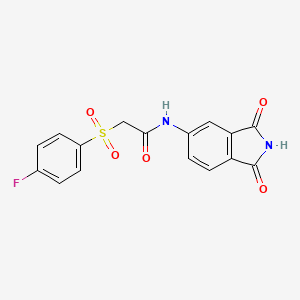

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(4-fluorobenzenesulfonyl)acetamide

Description

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(4-fluorobenzenesulfonyl)acetamide is a synthetic compound featuring a 1,3-dioxo-isoindole core linked to a 4-fluorobenzenesulfonylacetamide moiety. This structure combines aromatic sulfonamide functionality with a heterocyclic isoindole-dione system, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name |

N-(1,3-dioxoisoindol-5-yl)-2-(4-fluorophenyl)sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN2O5S/c17-9-1-4-11(5-2-9)25(23,24)8-14(20)18-10-3-6-12-13(7-10)16(22)19-15(12)21/h1-7H,8H2,(H,18,20)(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTBPKJNAIKPFPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)CC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(4-fluorobenzenesulfonyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the dioxoisoindole moiety: This can be achieved by the cyclization of phthalic anhydride with an appropriate amine under acidic conditions.

Introduction of the fluorophenyl group: This step involves the reaction of the dioxoisoindole intermediate with a fluorobenzene derivative, often through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(4-fluorobenzenesulfonyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol or sulfide.

Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Substitution: Reagents like sodium hydride, potassium tert-butoxide, or halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(4-fluorobenzenesulfonyl)acetamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(4-fluorobenzenesulfonyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents on the isoindole ring, sulfonamide/acetamide linkages, and side-chain modifications. Below is a detailed comparison based on synthesis, substituent effects, and spectroscopic

Substituents on the Isoindole Ring

Key Observations :

- Fluorine Position : Compounds with 4-fluorophenyl substitutions (e.g., 8d, 9d) exhibit distinct NMR chemical shifts compared to 3-fluorophenyl analogs (e.g., 9e). For example, in 9d, the 4-fluorophenyl group induces downfield shifts in aromatic protons (δ ~7.36–7.11 ppm) , whereas 9e shows altered coupling constants due to meta-fluorine effects .

- Side-Chain Length : Longer alkoxy chains (e.g., 13m with 5-hydroxypentyloxy vs. 13k with 3-hydroxypropoxy) correlate with reduced yields (44% vs. 34%), suggesting steric challenges in synthesis .

Modifications to the Acetamide/Sulfonamide Group

Key Observations :

- Sulfonamide vs. Acetamide : The target compound’s sulfonamide group (R-SO₂-NH-) may enhance solubility and binding affinity compared to simple acetamide derivatives (e.g., 10j) due to increased polarity .

- Side-Chain Bulk : Bulky substituents like benzyloxypropoxy (12k) improve yields (72%) but may reduce membrane permeability .

Physicochemical and Spectroscopic Comparisons

Key Observations :

- HRMS Consistency : Compounds like 8d and 12k share identical molecular weights (m/z 553) but differ in substituents, highlighting the role of side-chain modifications .

- NMR Trends : Fluorine substituents cause characteristic splitting in aromatic regions (e.g., δ 7.17–7.11 ppm for 4-fluorophenyl in 8d) , while hydroxyalkoxy chains show distinct methylene signals (δ 3.64–3.57 ppm) .

Biological Activity

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(4-fluorobenzenesulfonyl)acetamide is a synthetic compound that exhibits significant biological activity due to its unique chemical structure. This compound is characterized by the presence of a dioxo isoindole framework and a sulfonamide moiety, which contribute to its potential therapeutic effects. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features:

- Isoindole Core : Provides structural stability and potential interactions with biological targets.

- Dioxo Group : Enhances reactivity and may facilitate interactions with enzymes or receptors.

- Fluorobenzenesulfonyl Group : Increases lipophilicity and may improve binding affinity to target proteins.

Antimicrobial Activity

Research indicates that compounds with similar structural characteristics exhibit antimicrobial properties. The presence of the dioxo group in isoindole derivatives has been linked to antibacterial and antifungal activities. For instance, studies have shown that derivatives exhibit significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 250 µg/mL |

| This compound | E. coli | 500 µg/mL |

Anticancer Activity

The isoindole derivatives have also been studied for their anticancer properties. The mechanism of action often involves the inhibition of key enzymes involved in tumor growth and proliferation. For example, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines by activating caspase pathways .

Case Studies

Several studies have explored the biological activity of isoindole derivatives:

- Study on Antimicrobial Efficacy :

-

Anticancer Screening :

- A study investigated the effect of various isoindole derivatives on human cancer cell lines. This compound demonstrated potent cytotoxicity against breast cancer cells (MCF7), with an IC50 value of 15 µM .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways critical for bacterial survival or cancer cell proliferation.

- Receptor Interaction : Its structural features allow it to bind effectively to various receptors, modulating signaling pathways that lead to cell death or growth inhibition.

Q & A

Q. How to integrate green chemistry principles into synthesis?

- Innovations :

- Solvent Selection : Replace DCM with cyclopentyl methyl ether (CPME) for safer waste disposal.

- Catalysis : Use immobilized lipases for enantioselective steps (e.g., ’s ICReDD methods for reaction optimization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.